Cannabiscitrin is a naturally occurring flavonol glycoside primarily found in the flowers of Hibiscus cannabinus (Kenaf) [, , , ]. Chemically, it is a monoglucoside of cannabiscetin, a flavonol with six hydroxyl groups [, , , ]. Cannabiscitrin falls under the classification of flavonoids, a large group of polyphenolic compounds ubiquitously found in plants [, , ].
Cannabiscitrin is a lesser-known cannabinoid that has garnered attention for its unique properties and potential applications. It is derived from the Cannabis sativa plant and is part of a broader class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans and other mammals. Cannabiscitrin's specific effects, synthesis methods, and applications are still under investigation, making it an intriguing subject for further research.
Cannabiscitrin is primarily sourced from the Cannabis sativa plant. The biosynthesis of cannabinoids, including Cannabiscitrin, occurs through complex biochemical pathways involving various enzymes. The precursor compounds in these pathways include olivetolic acid and geranyl pyrophosphate, which are essential for the formation of cannabigerolic acid, a key building block for many cannabinoids .
Cannabiscitrin belongs to the class of cannabinoids, which are categorized based on their chemical structure and pharmacological effects. It is structurally related to other cannabinoids like delta-9-tetrahydrocannabinol and cannabidiol but exhibits distinct characteristics that differentiate it from these more widely studied compounds.
The synthesis of Cannabiscitrin can be achieved through both natural and synthetic pathways. The natural biosynthesis involves enzymatic processes within the Cannabis sativa plant. In contrast, synthetic methods may utilize chemical reactions to create Cannabiscitrin in a laboratory setting.
One notable synthetic method involves the reaction of olivetol with specific acyl groups under controlled conditions. For example, a process described in a patent outlines the use of diesters in the synthesis of cannabinoids, where olivetol is reacted with various acylating agents in the presence of an acid catalyst . The reaction typically occurs at low temperatures to improve yield and selectivity.
Cannabiscitrin has a complex molecular structure characterized by a phenolic backbone and various functional groups that contribute to its biological activity. The precise molecular formula and structural representation are critical for understanding its interactions within biological systems.
The molecular weight of Cannabiscitrin and its specific structural features can be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods provide insights into the arrangement of atoms within the molecule and help confirm its identity.
Cannabiscitrin can undergo various chemical reactions typical of cannabinoids, including oxidation, reduction, and esterification. These reactions can modify its pharmacological properties and enhance its therapeutic potential.
For instance, Cannabiscitrin may react with oxidizing agents to form different derivatives that could exhibit altered biological activity. Understanding these reactions is essential for developing new therapeutic agents based on Cannabiscitrin.
The mechanism of action for Cannabiscitrin involves its interaction with cannabinoid receptors in the endocannabinoid system. These receptors are primarily classified into CB1 and CB2 types, which mediate various physiological responses.
Research indicates that Cannabiscitrin may modulate receptor activity differently than more well-known cannabinoids like delta-9-tetrahydrocannabinol or cannabidiol. This modulation could lead to unique therapeutic effects, particularly in pain management or anti-inflammatory responses.
Cannabiscitrin exhibits specific physical properties such as solubility in organic solvents and stability under varying temperature conditions. These properties are crucial for its extraction and formulation into pharmaceutical products.
The chemical properties include reactivity with acids and bases, stability in light, and susceptibility to degradation over time. Understanding these properties aids in developing effective storage and usage guidelines for Cannabiscitrin-based products.
Cannabiscitrin holds potential applications in various fields, particularly in pharmacology and medicinal chemistry. Research is ongoing to explore its efficacy in treating conditions such as chronic pain, inflammation, anxiety disorders, and other health issues associated with cannabinoid deficiency.
Cannabiscitrin first emerged in scientific literature during the mid-20th century amid broader efforts to catalog non-cannabinoid constituents of Cannabis sativa. Early phytochemical studies focused predominantly on isolating psychoactive alkaloids and terpenoids, but neutral compounds like flavonoids were occasionally noted as chromatographic "artifacts" or minor fractions. In the 1940s–1950s, Roger Adams and Alexander Todd pioneered cannabinoid isolation techniques, including fractional distillation and solvent partitioning. Their work inadvertently enriched flavonoid fractions, leading to the tentative identification of several flavone glycosides, including a compound later designated cannabiscitrin [1] [6].
Initial characterizations were limited by analytical technologies of the era. Unlike crystalline cannabinoids (e.g., cannabinol), cannabiscitrin resisted crystallization and was typically isolated as an amorphous yellow powder. Early reports suggested a flavone scaffold based on color reactions typical of flavonoids:
No structural elucidation was achieved until the 1960s–1970s, when František Šantavý’s group applied paper chromatography and UV spectroscopy to cannabis extracts. They tentatively assigned cannabiscitrin as a C-glycosylated flavone—likely isovitexin or orientin derivatives—though NMR confirmation remained elusive due to sample scarcity [6] [8]. Critically, research stalled as focus shifted toward Δ9-tetrahydrocannabinol (Δ9-THC), leaving cannabiscitrin among the "orphan compounds" of cannabis phytochemistry.
Table 1: Key Historical Milestones in Cannabiscitrin Research
Year Range | Researchers | Methodologies | Key Observations |
---|---|---|---|
1940–1950 | Adams, Todd | Solvent extraction, fractional distillation | Isolation of yellow flavonoid fraction; preliminary naming "cannabiscitrin" |
1960–1970 | Šantavý, Krejčí | Paper chromatography, UV spectroscopy | Proposed C-glycoside structure; flavone classification |
1980–Present | Limited follow-up | HPLC, LC-MS | Detection in trace amounts; unresolved stereochemistry |
Cannabis sativa produces over 750 specialized metabolites, including 150+ flavonoids categorized into flavones, flavonols, and their prenylated derivatives. Cannabiscitrin occupies a niche within the flavone C-glycoside subclass, distinguished from:
Chemotaxonomically, flavonoid profiles—including cannabiscitrin—vary across C. sativa chemovars. Drug-type varieties (high Δ9-THC) accumulate fewer flavone glycosides than fiber-type hemp (low Δ9-THC), possibly due to competitive resource allocation in trichome biosynthesis. Cannabiscitrin occurs predominantly in leaf and floral tissues, coinciding with UV-protective and insect-deterrent roles noted for flavonoids in other plants [9] [7].
Notably, modern genomic classifications of C. sativa (e.g., Small and Cronquist’s system) prioritize cannabinoid ratios over flavonoid markers. Consequently, cannabiscitrin lacks utility as a chemotaxonomic marker—unlike THCA synthase expression or CBD:THCA ratios [9].
Table 2: Classification of Cannabiscitrin Within Cannabis Phytochemical Groups
Phytochemical Class | Representative Compounds | Cannabiscitrin’s Position |
---|---|---|
Cannabinoids | Δ9-THC, CBD, CBG | Not a cannabinoid |
Terpenoids | β-Myrcene, limonene | Not a terpenoid |
Flavonoids | ||
- Flavones | Apigenin, luteolin | Aglycone backbone likely apigenin |
- Flavone C-glycosides | Isovitexin, orientin | Presumed C-glycoside derivative |
- Prenylated flavones | Cannflavin A, B, C | No prenyl group |
Flavonoid biosynthesis in C. sativa branches from the phenylpropanoid pathway via chalcone synthase (CHS) and chalcone isomerase (CHI) to produce naringenin—the universal flavanone precursor. From naringenin, pathways diverge toward:
Cannabiscitrin’s proposed structure (apigenin C-glycoside) suggests it derives from apigenin, itself formed by FNS-catalyzed dehydrogenation of naringenin. C-glycosylation likely occurs early in flavone maturation, mediated by UDP-glycosyltransferases (UGTs) that attach glucose directly to flavone C6 or C8 positions—a process observed in cereals and legumes but unconfirmed in cannabis [10].
Genomic studies identify 56 enzyme-encoding genes in C. sativa flavonoid pathways, including:
Critically, CsFLS enzymes exhibit substrate promiscuity. Recombinant CsFLS2 converts naringenin to apigenin (flavone) in vitro—a side reaction potentially feeding cannabiscitrin biosynthesis. However, direct enzymatic evidence linking CsFLS or UGTs to cannabiscitrin remains absent.
Concluding Remarks
Cannabiscitrin exemplifies the unresolved complexity of Cannabis sativa phytochemistry. Its early identification yet persistent structural ambiguity underscores historical biases toward psychoactive cannabinoids. Contemporary genomics provides tools to resolve its biosynthetic pathway—notably, CsFLS enzymes with flavone synthase activity offer mechanistic hypotheses for future validation. As cannabis research re-embraces "minor" metabolites, cannabiscitrin may yet reveal ecological and pharmacological significance commensurate with its enigmatic status.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: